5-Bromo-6-methylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
5-bromo-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-6(8)2-5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
YIBDFORHLVKVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)N)Br |
Origin of Product |
United States |
Contextual Significance Within Pyridine and Nicotinamide Chemistry Research
5-Bromo-6-methylnicotinamide is a derivative of nicotinamide (B372718), which is a form of vitamin B3. It belongs to the broader class of pyridinecarboxamides, compounds that feature a pyridine (B92270) ring with a carboxamide group. The strategic placement of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring endows this molecule with unique electronic and steric properties, setting it apart from its parent compound, nicotinamide.
The introduction of a bromine atom, a halogen, can significantly influence a molecule's physicochemical properties, including its lipophilicity and its ability to form halogen bonds. vulcanchem.com This can, in turn, affect its interaction with biological targets. vulcanchem.com The methyl group at the 6-position can also impact the compound's reactivity and metabolic stability.
The synthesis of nicotinamide derivatives is an active area of research. Generally, the synthesis of a compound like this compound would likely involve the bromination of a suitable nicotinamide precursor, followed by methylation. For instance, the synthesis of the related compound 5-Bromo-N-methylnicotinamide typically involves the bromination of nicotinamide and subsequent N-methylation. A potential synthetic route for 6-(Bromomethyl)nicotinamide, another related compound, involves the bromomethylation of 6-methylnicotinamide (B127979) using N-bromosuccinimide (NBS) under radical initiation conditions. vulcanchem.com These established synthetic strategies for analogous compounds provide a foundational framework for the potential synthesis of this compound.
Overview of Strategic Research Domains for 5 Bromo 6 Methylnicotinamide and Its Analogues
Established Synthetic Pathways for this compound Core Structure
Bromination Strategies for Nicotinamide Scaffolds
The introduction of a bromine atom at the 5-position of a nicotinamide ring is a key step in the synthesis of this compound. Direct bromination of nicotinamide or its N-substituted derivatives is a common approach. This electrophilic aromatic substitution is typically achieved using elemental bromine in a suitable solvent, such as acetic acid. nih.govresearchgate.net The reaction conditions, including temperature and the presence of a buffer like sodium acetate, can be controlled to favor the desired regioselectivity. uea.ac.uk Another effective brominating agent is N-bromosuccinimide (NBS), often used in solvents like dichloromethane (B109758) or acetonitrile (B52724) at controlled temperatures to ensure selective bromination.
A variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides can be synthesized from 2-bromo analogues, which are obtained through the bromination of 2-cyano-3,5-diaryl-5-oxo-N-substituted pentamides in glacial acetic acid. nih.govresearchgate.net
Derivatization from Precursor Nicotinic Acid Esters
An alternative route to this compound involves starting from a nicotinic acid ester. This method provides flexibility in introducing substituents on the amide nitrogen. The synthesis begins with the bromination of the nicotinic acid ester, followed by hydrolysis to the corresponding carboxylic acid. The resulting 5-bromonicotinic acid can then be converted to the desired amide.
For instance, 5-bromo-nicotinic acid can be treated with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran (B95107) (THF), followed by the addition of an amine, such as ethylamine, to yield the corresponding N-substituted-5-bromonicotinamide. google.com This two-step process allows for the preparation of a wide range of N-substituted derivatives.
Advanced Synthetic Approaches for this compound Derivatives
N-Alkylation and Amidation Reactions in Nicotinamide Synthesis
N-alkylation of the amide nitrogen in nicotinamide derivatives introduces further structural diversity. This can be accomplished through SN2 reactions using alkyl halides in the presence of a base. pressbooks.pubopenstax.org For example, reacting an amide with an alkyl halide can produce primary, secondary, or even tertiary amines depending on the starting materials. pressbooks.pubopenstax.org The Gabriel synthesis offers a more controlled method for preparing primary amines by alkylating a phthalimide (B116566) anion followed by hydrolysis. pressbooks.pub
Amidation reactions are fundamental to the synthesis of the nicotinamide core itself. These can be achieved by activating a carboxylic acid, such as with thionyl chloride to form an acyl chloride, which then reacts with an amine. pressbooks.pubopenstax.orglibretexts.org Alternatively, coupling agents can be used to facilitate the direct formation of the amide bond between a carboxylic acid and an amine.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., KOH) | N-Alkyl nicotinamide |
| Amidation | Carboxylic acid, Activating agent (e.g., SOCl2), Amine | Nicotinamide derivative |
| Gabriel Synthesis | Phthalimide, Base, Alkyl halide, then Hydrolysis | Primary amine derivative |
Cross-Coupling Methodologies (e.g., Suzuki Reaction) in Halopyridine Functionalization
The bromine atom on the 5-position of the pyridine (B92270) ring serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the halopyridine and an organoboron compound, such as a boronic acid or ester. wikipedia.orgyonedalabs.com This methodology is highly versatile for creating biaryl structures, which are prevalent in many pharmaceutical compounds. researchgate.net
The Suzuki reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent system, which can include aqueous mixtures. yonedalabs.comresearchgate.net The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. wikipedia.org This reaction has been successfully applied to various halopyridines to synthesize a wide array of functionalized pyridine derivatives. researchgate.net
| Reaction Component | Examples | Role in Reaction |
| Electrophile | This compound | Halopyridine substrate |
| Nucleophile | Phenylboronic acid | Organoboron reagent |
| Catalyst | Palladium(0) complex | Facilitates C-C bond formation |
| Base | K2CO3, Na2CO3 | Activates the boronic acid |
| Solvent | Toluene, Dioxane, THF/Water | Reaction medium |
Reductive Amination Techniques for Nicotinamide Conjugates
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds (aldehydes or ketones) and an amine. sigmaaldrich.comwikipedia.org This two-step process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. libretexts.orgsigmaaldrich.comlibretexts.org
This technique can be applied to nicotinamide derivatives bearing a carbonyl group to conjugate them with various amines, or conversely, an amino-functionalized nicotinamide can be reacted with a carbonyl compound. This method is particularly valuable in medicinal chemistry for linking different molecular fragments to create novel conjugates. sigmaaldrich.com Biological systems also utilize reductive amination, for example, in the biosynthesis of amino acids, where reduced nicotinamide adenine (B156593) dinucleotide (NADH) acts as the hydride donor. libretexts.orglibretexts.org
Catalytic Condensation Methods for Nicotinamide Ribosides
The synthesis of nicotinamide ribosides, key precursors and analogues, often employs catalytic condensation methods to form the crucial glycosidic bond. A prominent approach is the use of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to catalyze the glycosylation of a nicotinamide or its derivative with a protected ribose sugar. mdpi.compreprints.org
One established method involves the reaction of per-acetylated ribose with nicotinamide in the presence of TMSOTf. mdpi.compreprints.org This reaction proceeds through the formation of a 1,2-acyloxonium sugar intermediate, which facilitates the condensation and typically results in the desired β-anomer of the nicotinamide riboside. mdpi.com However, the formation of the α-anomer as a byproduct has been reported. mdpi.compreprints.org
To enhance stereoselectivity and yield, modifications to this protocol have been developed. Silylating the nicotinamide with trimethylsilyl chloride before the TMSOTf-catalyzed coupling with per-acetylated ribose has been shown to produce the β-anomer as the sole product. mdpi.compreprints.org An alternative strategy utilizes ethyl or methyl nicotinate (B505614) in place of nicotinamide for the condensation reaction. The resulting nicotinate ester can then be converted to the nicotinamide riboside through treatment with methanolic ammonia, which also removes the acetyl protecting groups from the ribose moiety. mdpi.comnih.gov
Another synthetic route, the Hilbert-Johnson method, involves the glycosylation of silylated heterocyclic bases with acylated (halo)ribofuranoses in the presence of a Friedel-Crafts catalyst like TMSOTf. mdpi.com For instance, the glycosylation of nicotinamide with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using a significant excess of TMSOTf in acetonitrile has been reported. mdpi.comresearchgate.net The subsequent deprotection of the acetylated product yields the nicotinamide riboside. researchgate.net
The Zincke reaction provides an alternative pathway, involving the condensation of an N-(2,4-dinitrophenyl)-3-carbamoylpyridinium salt with a derivative of D-ribofuranosylamine. beilstein-journals.orgnih.gov
| Method | Key Reagents | Key Features | Reported Issues/Considerations | Reference |
|---|---|---|---|---|
| TMSOTf-catalyzed Glycosylation | Per-acetylated ribose, Nicotinamide, TMSOTf | Forms a 1,2-acyloxonium intermediate, favors β-anomer formation. | Potential for α-anomer byproduct formation. mdpi.compreprints.org | mdpi.compreprints.org |
| Silylation-Enhanced Glycosylation | Per-acetylated ribose, Silylated nicotinamide, TMSOTf | Improved stereoselectivity, yielding the β-anomer exclusively. | Requires an additional silylation step. | mdpi.compreprints.org |
| Nicotinate Ester Condensation | Per-acetylated ribose, Ethyl/Methyl nicotinate, TMSOTf, Methanolic ammonia | Simultaneous deprotection and amidation. | The pyridinium (B92312) ester is highly reactive to aminolysis. nih.gov | mdpi.comnih.gov |
| Hilbert-Johnson Method | Acylated (halo)ribofuranose, Silylated nicotinamide, Friedel-Crafts catalyst (e.g., TMSOTf) | A versatile method for glycosylation of heterocyclic bases. | May require significant amounts of catalyst. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Zincke Reaction | N-(2,4-dinitrophenyl)-3-carbamoylpyridinium salt, D-ribofuranosylamine derivative | An alternative condensation strategy. | Yields can be modest. beilstein-journals.org | beilstein-journals.orgnih.gov |
Optimization of Synthetic Routes for Scalability and Efficiency
The practical application of this compound and its analogues necessitates the development of synthetic routes that are not only high-yielding but also scalable and efficient. Research in this area focuses on minimizing reaction steps, maximizing product recovery, and integrating automation to streamline the manufacturing process.
Strategies for Enhanced Yield and Reduced Reaction Steps
The choice of starting materials and reagents is also critical. The use of highly reactive intermediates, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for sequential and selective nucleophilic substitutions to build complex molecular architectures. vulcanchem.com Optimization of reaction conditions, including solvent polarity and temperature, is essential to minimize the formation of byproducts and enhance the purity of the final compound. vulcanchem.com
In the context of enzymatic synthesis, strategies to drive reactions to completion are employed. For instance, in the enzymatic synthesis of radiolabeled NAD⁺, the inclusion of inorganic pyrophosphatase (PPase) degrades the pyrophosphate byproduct, thereby shifting the equilibrium towards product formation and achieving near-quantitative yields. nih.gov Furthermore, developing inhibitors for enzymes that degrade key precursors, such as nicotinamide N-methyltransferase (NNMT), can increase the availability of starting materials for the desired synthesis. mdpi.com
Biocatalysis using enzymes like lipases in continuous-flow microreactors offers a green and efficient alternative to traditional chemical synthesis. rsc.orgrsc.org This approach can significantly reduce reaction times and increase yields. For example, the lipase-catalyzed synthesis of nicotinamide derivatives from methyl nicotinate and amines in a continuous-flow system resulted in high yields (81.6–88.5%) with a reaction time of just 35 minutes, a substantial improvement over batch processes. rsc.orgrsc.org
| Strategy | Description | Example | Advantages | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps in a single vessel without intermediate isolation. | Two-step, one-pot synthesis of β-NR from ethyl nicotinate and acetylated ribose. mdpi.com | Reduced reaction time, simplified purification, and often higher overall yields. nih.gov | nih.govmdpi.com |
| Optimized Reagents and Conditions | Selective use of highly reactive intermediates and fine-tuning of reaction parameters. | Using cyanuric chloride for sequential nucleophilic substitutions to build complex nicotinamide derivatives. vulcanchem.com | Minimized byproducts and enhanced product purity. vulcanchem.com | vulcanchem.com |
| Enzymatic Reaction Optimization | Employing additional enzymes to drive reactions to completion. | Addition of inorganic pyrophosphatase (PPase) to degrade pyrophosphate in NAD⁺ synthesis. nih.gov | Significantly improved reaction yields. nih.gov | nih.gov |
| Biocatalysis in Continuous-Flow Systems | Utilizing immobilized enzymes in microreactors for continuous production. | Lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor. rsc.orgrsc.org | Green, efficient, rapid, and high-yielding synthesis. rsc.orgrsc.org | rsc.orgrsc.org |
Integration of Automated Synthesis Platforms in Nicotinamide Derivative Preparation
The integration of automated synthesis platforms is revolutionizing the preparation of nicotinamide derivatives and other complex organic molecules. These platforms, often based on continuous-flow systems, enable the precise control of reaction parameters and the telescoping of multiple synthetic steps, leading to accelerated discovery and development. nih.govacs.org
Robotic continuous flow synthesis platforms can be programmed to execute multistep syntheses, including reaction, separation, and in-line analysis, without manual intervention. nih.govacs.org This allows for the rapid optimization of reaction conditions and the efficient production of compound libraries for screening purposes. For example, a fully telescoped synthesis of the pharmaceutical agent sonidegib has been demonstrated on an automated platform, where different starting materials were switched, and subsequent reactions were carried out in a continuous sequence. nih.govacs.org
Computer-aided synthesis planning (CASP) tools can be integrated with these automated platforms to design and execute synthetic routes. nih.govacs.org While challenges remain in directly implementing CASP-designed routes without human oversight, the combination of computational planning and automated execution holds immense promise for the future of chemical synthesis. nih.gov
Continuous-flow solid-phase synthesis is another automated technique that has been successfully applied to the synthesis of complex molecules. nih.gov This method allows for the efficient construction of molecules on a solid support, with reagents and solvents flowing through a reactor, simplifying purification and enabling the automation of the entire process.
The use of continuous-flow microreactors, as mentioned previously, is a key aspect of automated synthesis. rsc.orgrsc.org These systems offer enhanced mass and heat transfer, leading to faster reaction times and improved yields compared to traditional batch methods. rsc.org The ability to precisely control parameters like residence time and temperature is crucial for optimizing the synthesis of nicotinamide derivatives. rsc.org
Synthesis of Specialized this compound Probes and Intermediates
The synthesis of specialized probes and intermediates derived from this compound is essential for studying its biological targets and mechanisms of action. These molecules often incorporate chemically reactive handles or reporter groups to facilitate detection and analysis.
Preparation of Chemically Reactive Analogue Handles
Chemically reactive analogue handles are functional groups introduced into a molecule to enable its covalent attachment to other molecules, such as biotin (B1667282) or fluorescent dyes, or to its biological target. The synthesis of these handles often involves the modification of the core this compound structure.
For instance, the introduction of an azido (B1232118) group can serve as a versatile chemical handle for "click chemistry" reactions. A synthetic route to an azido-functionalized analogue involved the N-alkylation of a brominated nicotinamide derivative with 1,5-dibromopentane, followed by treatment with sodium azide (B81097) to introduce the azido group. acs.org
Another common strategy is the incorporation of a terminal alkyne, which can also participate in click chemistry. The synthesis of such probes would likely involve similar alkylation or acylation reactions with reagents containing a terminal alkyne.
The bromine atom at the 5-position of the nicotinamide ring itself can be considered a reactive handle, potentially participating in cross-coupling reactions to introduce further diversity and functionality. vulcanchem.com Additionally, the synthesis of aldehyde intermediates from commercially available materials provides a key functional group for further elaboration, such as through reductive amination, to attach various probes. acs.org
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Methylnicotinamide and Derivatives
Comprehensive Vibrational Spectroscopy Investigations
Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups and characterizing the bonding within a molecule. By analyzing the vibrational modes of 5-Bromo-6-methylnicotinamide, significant insights into its molecular structure are obtained.
Fourier Transform Infrared (FT-IR) Analysis for Bond Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions of its bonds. The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of its key functional groups.
The spectrum exhibits characteristic stretching vibrations for the amide group. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is one of the most intense absorptions in the spectrum, expected to be found around 1700-1650 cm⁻¹. nih.govnih.gov The N-H bending vibration (Amide II band) is anticipated in the 1650-1550 cm⁻¹ region.
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov The pyridine (B92270) ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The presence of substituents on the ring, namely the bromine atom and the methyl group, influences the exact position and intensity of these bands. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) | 3400 - 3200 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2980 - 2850 |
| C=O Stretch (Amide I) | Carbonyl (-C=O) | 1700 - 1650 |
| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1650 - 1550 |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1400 |
| C-Br Stretch | Bromo-substituent | < 700 |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the pyridine ring vibrations.
Studies on nicotinamide (B372718) have identified characteristic low-wavenumber peaks that are sensitive to intermolecular interactions, such as hydrogen bonding. mdpi.com For this compound, the symmetric "breathing" mode of the pyridine ring should produce a strong and sharp Raman band. The C-Br stretching vibration, while potentially weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. The vibrations of the C-C bond connecting the methyl group to the ring and the C-C bond linking the carboxamide group are also expected to be Raman active. A comparative analysis with nicotinamide, which shows characteristic peaks at 26.1, 50.5, and 74.8 cm⁻¹, can help in assigning the low-frequency modes related to crystal lattice vibrations. mdpi.com
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
| Ring Breathing Mode | Pyridine Ring | ~1000 - 1050 |
| C-H Bend (Aromatic) | Pyridine Ring | ~1200 - 1100 |
| C-C Stretch | Ring-Substituent | ~800 - 700 |
| C-Br Stretch | Bromo-substituent | ~600 - 500 |
| Low-Frequency Modes | Lattice Vibrations | < 100 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of atoms can be determined.
Proton (¹H) NMR for Structural Proton Assignment
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.
The pyridine ring contains two aromatic protons. The proton at the C2 position is expected to appear as a singlet, and the proton at the C4 position will also be a singlet due to the substitution pattern. Based on related structures like 2-((5-Azidopentyl)oxy)-5-bromo-N-cycloheptyl-6-methylnicotinamide, the H4 proton signal is anticipated to be downfield, potentially around δ 8.5 ppm. nih.gov The H2 proton would likely appear slightly upfield from this.
The three protons of the methyl group (-CH₃) attached to the C6 position of the ring will give rise to a singlet, expected in the aliphatic region around δ 2.3-2.7 ppm. The two protons of the primary amide group (-CONH₂) may appear as two separate broad singlets due to restricted rotation around the C-N bond, typically in the range of δ 7.0-8.5 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H (Amide, -NH₂) | 2 x Broad Singlet | 7.0 - 8.5 |
| H-4 (Pyridine Ring) | Singlet | ~ 8.5 |
| H-2 (Pyridine Ring) | Singlet | ~ 8.2 |
| H (Methyl, -CH₃) | Singlet | ~ 2.5 |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The spectrum is expected to show seven signals. The carbonyl carbon of the amide group (-CONH₂) will be the most downfield signal, typically appearing in the range of δ 165-175 ppm. wisc.edu The five carbons of the pyridine ring will have chemical shifts between δ 110-160 ppm. The carbon atom bearing the bromine (C5) will be shifted upfield due to the heavy atom effect, while the carbon attached to the nitrogen (C6 and C2) will be significantly downfield. The carbon of the methyl group (-CH₃) will appear at the most upfield position, generally between δ 15-25 ppm. illinois.edu
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| C-6 (Pyridine Ring) | 155 - 160 |
| C-2 (Pyridine Ring) | 150 - 155 |
| C-4 (Pyridine Ring) | 140 - 145 |
| C-3 (Pyridine Ring) | 130 - 135 |
| C-5 (Pyridine Ring) | 115 - 120 |
| -CH₃ (Methyl) | 20 - 25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with conjugated π systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions.
The pyridine ring and the carboxamide group are both chromophores. The spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the pyridine ring and the C=O and C=N bonds. These are typically high-energy transitions, resulting in strong absorption bands in the near-UV region (200-300 nm). elte.hu
Additionally, a lower energy n → π* transition is possible, involving the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. libretexts.orgelte.hu This transition is generally of lower intensity and occurs at a longer wavelength, potentially extending into the 300-350 nm range. The bromo and methyl substituents act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinamide.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength (λ_max, nm) |
| π → π | Pyridine Ring, C=O | ~ 260 - 280 |
| n → π | N (Pyridine), O (Carbonyl) | ~ 300 - 330 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of compounds like this compound. The presence of bromine is particularly noteworthy, as its two major isotopes, 79Br and 81Br, exist in an approximate 1:1 ratio, leading to a characteristic M+2 isotopic pattern in the mass spectrum. miamioh.edu
For 5-bromo-N-methylnicotinamide, the molecular weight is 215.05 g/mol . evitachem.com In mass spectrometry, the molecular ion peak (M+) would appear as a doublet with equal intensity at m/z values corresponding to the molecule containing 79Br and 81Br.
The fragmentation of nicotinamide derivatives often involves the cleavage of the amide bond and the pyridine ring. Common fragmentation pathways include the loss of the halogen atom and cleavage of the side chain. miamioh.edu For instance, in a related compound, 6-N-methyl nicotinamide adenosine (B11128) 5′-dinucleotide, electrospray mass spectrometry showed a molecular ion that confirmed its linear nucleotide structure. nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Spectrometry Features |
|---|---|---|---|
| 5-Bromo-N-methylnicotinamide | C7H7BrN2O | 215.05 evitachem.com | Prominent M+ and M+2 peaks in a ~1:1 ratio due to bromine isotopes. miamioh.edu |
| 5-Bromonicotinamide | C6H5BrN2O | 201.02 nih.gov | Characteristic bromine isotopic pattern. miamioh.edu |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A study on a related compound, 5-bromo-3-(methylaminocarbonyl)pyridinium picrate (B76445), revealed detailed structural information through single-crystal X-ray diffraction. sci-hub.se In this salt, the 5-bromo-N-methylnicotinamidium cations and picrate anions are connected by N—H···O hydrogen bonds. sci-hub.se The non-hydrogen atoms of the cation's side chain are nearly coplanar, and this plane is inclined with respect to the pyridine ring. sci-hub.se
In another example, the crystal structure of diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II) shows a mononuclear zinc(II) complex with a distorted octahedral geometry. researchgate.net The N-methylnicotinamide acts as a ligand, coordinating to the zinc atom through its nitrogen atom. researchgate.net The crystal structure is stabilized by a two-dimensional network of intermolecular O—H···O and N—H···O hydrogen bonds. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 5-Bromo-3-(methylaminocarbonyl)pyridinium picrate | Not specified | Not specified | Cations and anions linked by N—H···O hydrogen bonds; ions form sheets. sci-hub.se |
| Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(II) | Triclinic researchgate.net | P-1 researchgate.net | Distorted octahedral geometry around Zn(II); 2D network via O—H···O and N—H···O hydrogen bonds. researchgate.net |
| Methyl 5-bromo-6-methylpicolinate | Not specified | Not specified | Weak Br···Br intermolecular interaction observed. psu.edu |
Application of Spectroscopic Methods in Mechanistic Research (e.g., Thermal Shift Assays for Protein-Ligand Interactions)
Spectroscopic methods are invaluable for investigating the mechanisms of biological processes, such as the interaction between small molecules and proteins. The thermal shift assay (TSA), also known as differential scanning fluorimetry, is a powerful technique for studying protein-ligand binding. thermofisher.cominnovationforever.com
TSA measures the change in the thermal stability of a protein upon binding to a ligand. thermofisher.cominnovationforever.com The principle is that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). innovationforever.com This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature. thermofisher.com
This method can be used for high-throughput screening of small molecule libraries to identify potential drug candidates. thermofisher.cominnovationforever.com For example, a TSA can efficiently screen for buffer conditions that maximize protein stability or quantify the binding affinity of a ligand by measuring the Tm shift at various ligand concentrations. thermofisher.com
Mass spectrometry-based thermal shift assays have also been developed. duke.edu These methods probe the solvent accessibility of amino acid residues, such as methionine, as a function of temperature. duke.edu Ligand binding can alter the accessibility of these residues, which can be detected by mass spectrometry, providing another avenue to study protein-ligand interactions in complex mixtures. duke.edu
| Technique | Principle | Application in Mechanistic Research |
|---|---|---|
| Fluorescence Thermal Shift Assay (FTSA) | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. thermofisher.cominnovationforever.com | Screening for protein-ligand interactions, identifying stabilizing conditions for proteins. thermofisher.cominnovationforever.com |
| Mass Spectrometry-based Thermal Shift Assay | Probes changes in the solvent accessibility of protein residues as a function of temperature and ligand binding. duke.edu | Detecting protein-ligand binding in multi-component mixtures. duke.edu |
Computational Chemistry and Molecular Modeling of 5 Bromo 6 Methylnicotinamide Interactions
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-6-methylnicotinamide, DFT calculations would be instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the potential energy of the molecule for various atomic arrangements until the lowest energy state is found. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other molecules, including potential biological receptors.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Hypothetical FMO Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
DFT calculations can also be used to predict the spectroscopic properties of this compound. By simulating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. The prediction of electronic transitions allows for the generation of a theoretical UV-Vis spectrum, which provides information about the molecule's electronic structure and conjugation.
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might bind to a protein target.
Prediction of Binding Affinity and Energetic Landscape
Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand (this compound) and the target protein. A more negative binding energy typically suggests a more favorable and stable interaction. These simulations explore the energetic landscape of the binding process, identifying the most energetically favorable binding poses.
Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value | Interpretation |
| Binding Energy | -8.2 kcal/mol | Strong predicted binding affinity |
| Inhibition Constant (Ki) | 150 nM | Potential for potent inhibition |
Elucidation of Key Intermolecular Interactions within Binding Pockets
A crucial output of molecular docking is the detailed visualization of the intermolecular interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is fundamental to understanding the mechanism of binding and for the rational design of more potent and selective molecules. For this compound, the bromine atom, the methyl group, and the nicotinamide (B372718) core would all be expected to participate in specific interactions with the protein target.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural transitions. nih.gov
For this compound, MD simulations can be employed to explore the rotational freedom around the C-C and C-N bonds connecting the carboxamide group to the pyridine (B92270) ring. This analysis helps to identify the most stable conformations of the amide group relative to the aromatic ring, which is crucial for understanding its interaction with biological targets. The simulations can track key dihedral angles over the course of the simulation, providing a statistical distribution of different conformational states and the energy barriers between them. The stability of these conformations is influenced by intramolecular hydrogen bonds and steric effects arising from the bromine and methyl substituents.
A typical MD simulation protocol for this compound would involve solvating the molecule in a box of explicit solvent, such as water, to mimic physiological conditions. The system is then subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run is performed, from which the trajectory of atomic positions is saved for analysis.
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound (Hypothetical Data)
| Dihedral Angle | Description | Predominant Angle (degrees) |
| O=C-C-N (amide) | Rotation of the carboxamide group | ~180° (trans) / ~0° (cis) |
| C-C-N-H (amide) | Torsion of the amide plane | Planar |
| C-C(ring)-C(amide)-N | Orientation of amide relative to ring | Varies |
Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations. The actual predominant angles would be determined from the simulation trajectories.
Advanced Computational Methods for Interaction Characterization (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained. nih.gov
For this compound, Hirshfeld surface analysis can elucidate the nature and relative importance of various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The dnorm map highlights regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions.
Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Hypothetical Data)
| Contact Type | Contribution (%) | Description |
| H···H | 45% | General van der Waals interactions. |
| Br···H / H···Br | 25% | Indicates the presence of halogen bonding and other close contacts involving bromine. |
| O···H / H···O | 15% | Primarily represents N-H···O hydrogen bonds involving the amide group. |
| C···H / H···C | 10% | van der Waals interactions involving the aromatic ring and methyl group. |
| N···H / H···N | 3% | Potential weak hydrogen bonding or other close contacts. |
| Others | 2% | Other minor contacts. |
Note: This table presents hypothetical data based on typical findings for similar brominated organic molecules to illustrate the output of a Hirshfeld surface analysis.
Structure Activity Relationship Sar Studies and Lead Optimization of 5 Bromo 6 Methylnicotinamide Scaffolds
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of the nicotinamide (B372718) scaffold is highly sensitive to the nature and position of its substituents. The 5-bromo and 6-methyl groups of the core compound serve as critical starting points for chemical exploration. Studies on nicotinamidases, enzymes that hydrolyze nicotinamide, have shown that they can tolerate a bulky 5-bromo substituent. nih.gov However, modifications at the 6-position can have a more pronounced effect; for instance, 6-methyl, 6-amino, and 6-methoxy nicotinamides were found to be weaker substrates for these enzymes than nicotinamide itself, likely due to altered binding to the enzyme's metal center. nih.gov
In the context of developing inhibitors for other targets, such as the Bromo and Extra Terminal Domain (BET) bromodomains, systematic modification of the nicotinamide scaffold has yielded significant gains in potency. In one study, researchers started with a fragment and installed an amide group at the C5 position of a related pyridone core. Subsequent exploration of substituents on this amide group revealed a clear structure-activity relationship. acs.org Increasing the size of the amide from a primary amide (R² = H) to a secondary methylamide (R² = Me) and then to an ethylamide (R² = Et) resulted in a stepwise and significant improvement in both inhibitory potency and target selectivity. acs.org
| Compound | R² Substituent | BRD2 BD2 Potency (pIC₅₀) | Selectivity vs. BRD4 BD1 |
|---|---|---|---|
| 16 | H | 6.2 | 25-fold |
| 17 | Me | 6.6 | >100-fold |
| 18 | Et | 6.9 | >100-fold |
This table illustrates the impact of increasing the alkyl size of the C5 amide substituent on the potency and selectivity of BET bromodomain inhibitors based on a pyridone core, as detailed in related research. acs.org
Further research into cannabinoid receptor 2 (CB2R) ligands based on a 1,2-dihydro-2-oxopyridine-3-carboxamide scaffold, which is related to nicotinamide, has shown that the substituent at the C5-position can be responsible for a switch in the compound's functionality. nih.govacs.org This highlights the critical role that even subtle chemical modifications at this position can play in determining the ultimate biological effect of the molecule. Similarly, in the development of insecticides, the introduction of different substituents on the nicotinamide ring has been systematically explored to optimize activity against various pests. sioc-journal.cn
Rational Design and De Novo Synthesis for Activity Enhancement
Rational drug design, which leverages structural information about the biological target, has been a cornerstone for enhancing the activity of nicotinamide-based compounds. By understanding the three-dimensional space of the target's binding pocket, new derivatives can be designed and synthesized de novo to achieve a better fit and stronger interactions.
A prime example is the optimization of inhibitors for Nicotinamide N-Methyltransferase (NNMT). Researchers used X-ray crystal structures of initial hits bound to the enzyme to guide the design of new analogues. mdpi.comnih.gov These structures revealed that the carboxamide group of nicotinamide interacts with the side chains of specific amino acids like Asp197 and Ser213. nih.gov This knowledge allowed for the rational design of inhibitors that could form more favorable interactions within this pocket, leading to improved potency. mdpi.com For instance, the design of one potent inhibitor was directly based on the X-ray data of a preceding compound, ensuring the new molecule's binding mode was optimized. mdpi.com
In the development of RIPK1 kinase inhibitors, 5-bromo-6-methylnicotinic acid was used as a starting material for a rationally designed series. google.com The design strategy focused on ensuring key interactions were maintained, such as filling a lipophilic back pocket with a terminal phenyl ring and forming a hydrogen bond with the backbone of a valine residue. google.com This structure-guided approach is crucial for transforming initial hits into highly active lead compounds.
Optimization Strategies for Selectivity and Target Specificity
A major challenge in drug development is ensuring that a compound interacts specifically with its intended target, thereby minimizing off-target effects. For nicotinamide-based inhibitors, several strategies have been employed to enhance selectivity.
One effective approach involves fine-tuning the substituents on the scaffold. As demonstrated in the development of BET bromodomain inhibitors, the simple modification of an amide group at the C5 position not only increased potency but also dramatically improved selectivity for the second bromodomain (BD2) of BRD2 over the first bromodomain (BD1) of BRD4. acs.org The methyl and ethyl amide derivatives achieved over 100-fold selectivity, a significant improvement that was a direct result of optimizing the substituent's fit within the target's binding site. acs.org
Another powerful strategy is scaffold hopping. This involves replacing the central nicotinamide core with a different chemical structure that maintains the key pharmacophoric features required for binding. This approach has been successfully used to develop selective inhibitors for tankyrases (TNKS), members of the poly (ADP-ribose) polymerases (PARP) family. nih.gov By replacing the nicotinamide scaffold with a 2-(phenyl)-3H-benzo researchgate.netchempartner.comthieno[3,2-d]pyrimidin-4-one chemotype, researchers discovered potent inhibitors with high selectivity for TNKS-1 and TNKS-2 over other PARP family members. nih.govresearchgate.net
Fragment-Based and Scaffold Hopping Approaches in Nicotinamide Research
Modern drug discovery often employs innovative strategies like fragment-based drug design (FBDD) and scaffold hopping to identify novel chemical starting points.
Fragment-Based Design: This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target. These fragments then serve as starting points for the synthesis of more potent inhibitors. This approach has been successfully applied to nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis. chempartner.com Through NMR-based and other screening methods, researchers identified novel fragments that bind to NAMPT. chempartner.comnih.gov Subsequent X-ray crystallography revealed that some fragments bound in the nicotinamide active site, while others bound to different regions of the protein. chempartner.com This structural information was then used to synthetically elaborate one of the fragments into a potent NAMPT inhibitor. nih.gov
Scaffold Hopping: This strategy aims to identify structurally novel compounds by replacing the core scaffold of a known inhibitor with a different one, while preserving the original molecule's biological activity and key binding interactions. It is a valuable tool for discovering new intellectual property and improving physicochemical or pharmacokinetic properties. In nicotinamide research, scaffold hopping has been used to identify nicotinamide mimetics for various targets. nih.gov A virtual screening campaign followed by a scaffold hopping approach led to the discovery of a methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold as a nicotinamide mimetic that could inhibit tankyrase activity. researchgate.net Further optimization of this new scaffold yielded highly potent and selective tankyrase inhibitors. nih.govresearchgate.net This demonstrates the power of scaffold hopping to move beyond the traditional nicotinamide core to find new classes of inhibitors. nih.govbohrium.com
Development of Molecular Descriptors for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors—numerical values that characterize the physicochemical, topological, and electronic properties of a molecule. plos.org
For nicotinamide derivatives, QSAR models have been successfully developed to predict biological activity and guide the design of new compounds. nih.gov In a study of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as inhibitors of the sodium-calcium exchanger (NCX), a QSAR model demonstrated that the inhibitory activity was dependent on the hydrophobicity (described by the descriptor π) and the shape (described by the descriptor B(iv)) of the substituent at a specific position on the phenyl ring. nih.gov
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for niacinamide analogues acting as androgen receptor antagonists. researchgate.net These models provide contour maps that visually represent the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, offering intuitive guidance for rational design. researchgate.net The development of such predictive models, which rely on carefully selected molecular descriptors, is crucial for efficiently screening virtual libraries of compounds and prioritizing synthetic efforts toward the most promising candidates. plos.orgacs.org
Emerging Research Areas and Future Academic Perspectives for 5 Bromo 6 Methylnicotinamide
Untapped Biological Targets and Pathways
While the broader class of nicotinamide (B372718) derivatives has been studied extensively, the specific biological activities of 5-Bromo-6-methylnicotinamide are not well-defined, suggesting a landscape rich with untapped potential. The unique substitution pattern of this molecule could allow for selective targeting of various enzymes and pathways, moving beyond the traditional scope of nicotinamide analogs.
Future research could focus on several key areas:
Enzymes of NAD+ Metabolism: The core structure of nicotinamide is a known binder of enzymes involved in the NAD+ salvage pathway. The electronic modifications from the bromine and methyl groups could be harnessed to develop potent and selective inhibitors for enzymes such as Nicotinamide-N-methyltransferase (NNMT), which is implicated in metabolic diseases and some cancers. mdpi.com Similarly, its potential as a modulator of sirtuins or Poly(ADP-ribose) polymerases (PARPs), both crucial NAD+-dependent enzymes, warrants investigation. nih.gov
Epigenetic Modulators: Nicotinamide derivatives have been successfully developed as inhibitors of histone deacetylases (HDACs), with some showing selectivity for specific isoforms like HDAC3. rsc.org The this compound scaffold could serve as a novel zinc-binding group or influence interactions in the enzyme's binding pocket, potentially leading to new classes of epigenetic drugs.
Metabolic and Fungicidal Targets: Analogs of nicotinamide have shown potent inhibitory activity against succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain, leading to their use as fungicides. nih.govnih.gov The specific structure of this compound could be optimized to develop new antifungal agents or to target metabolic pathways in other pathogenic organisms. nih.gov
Marine Alkaloid Mimicry: Many marine natural products containing brominated heterocyclic structures exhibit a wide array of potent biological activities, including cytotoxic, antiviral, and antibacterial effects. researchgate.net this compound can be viewed as a synthetic scaffold that mimics key structural features of these marine alkaloids, suggesting its potential utility in oncology and infectious disease research.
| Potential Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| NAD+ Dependent Enzymes | Sirtuins, PARPs, NAMPT | The core nicotinamide structure is a natural ligand/inhibitor; bromo- and methyl- groups can confer selectivity and potency. |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Nicotinamide is a known scaffold for HDAC inhibitors; the unique substitutions could offer novel binding interactions. rsc.org |
| Metabolic Enzymes | Succinate Dehydrogenase (SDH) | Existing nicotinamide derivatives are potent SDH inhibitors in fungi; this scaffold could be a lead for new antifungals or metabolic drugs. nih.govnih.gov |
| Novel Therapeutic Areas | Kinases, Proteases | The brominated pyridine (B92270) ring can act as a versatile scaffold for fragment-based drug discovery against a wide range of protein targets. |
Integration of Artificial Intelligence and Machine Learning in Nicotinamide Derivative Design
The advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing efficiency and reducing costs. These computational tools can be powerfully applied to the this compound scaffold to accelerate the design and optimization of new chemical entities.
Predictive Modeling: ML models can be trained on existing data from libraries of nicotinamide derivatives to predict biological activity. By analyzing quantitative structure-activity relationships (QSAR), these models could predict the efficacy of novel this compound analogs against targets like kinases or epigenetic enzymes, guiding synthetic efforts toward the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules built around the this compound core. These algorithms can optimize for multiple parameters simultaneously, such as binding affinity for a specific target, metabolic stability, and synthetic accessibility, to generate novel drug candidates with desirable properties.
Property Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). AI tools can predict these properties for virtual compounds, allowing researchers to filter out molecules likely to fail early in the development process and prioritize those with a higher probability of success.
Advanced Chemical Biology Tools utilizing this compound Scaffolds
The unique chemical handles on this compound make it an attractive scaffold for the development of sophisticated chemical biology tools to probe complex biological systems. Such tools are essential for target identification, validation, and studying drug-protein interactions in a native cellular environment.
Photoaffinity Probes: A powerful strategy for identifying the cellular targets of a small molecule is photoaffinity labeling (PAL). nih.govnih.gov The this compound scaffold could be functionalized with a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., an alkyne). Upon UV irradiation, the probe would covalently bind to its interacting proteins, which could then be identified using mass spectrometry. This technique is particularly useful for capturing both strong and transient interactions. rsc.orgrsc.org
Fluorescent Probes: Attaching a fluorophore (e.g., a coumarin) to the this compound core could create probes for fluorescence microscopy and other imaging applications. acs.org These tools would enable the visualization of the compound's subcellular localization and its accumulation in specific organelles or tissues, providing insights into its mechanism of action. Fluorescent probes based on nicotinamide have already been designed for imaging specific enzymes like NAMPT. nih.gov
"Clickable" Probes for Bioconjugation: The bromine atom on the ring offers a site for chemical modification, or a terminal alkyne or azide (B81097) group could be incorporated into the molecule's design. researchgate.net This would render the scaffold "clickable," allowing it to be easily conjugated to other molecules—such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging—using highly efficient and specific click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.org
| Tool Type | Required Modifications | Primary Application |
|---|---|---|
| Photoaffinity Probe | Addition of a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., alkyne). | Covalently capturing and identifying protein binding partners in a cellular context. nih.govnih.gov |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., coumarin, BODIPY). | Visualizing subcellular localization and target engagement via fluorescence microscopy. acs.orgnih.gov |
| Click Chemistry Handle | Incorporation of a terminal alkyne or azide group. | Facilitating modular bioconjugation to various reporter tags for downstream analysis. nih.gov |
Potential in Materials Science Research (e.g., Electronic Applications)
Beyond its biomedical potential, the distinct electronic structure of this compound makes it a candidate for investigation in materials science. Halogenated and substituted pyridine rings are known building blocks for functional organic materials.
Organic Electronics: The electronic properties of pyridine rings are highly tunable through substitution. rsc.org The electron-withdrawing nature of the bromine atom combined with the electron-donating methyl group creates a specific electronic profile that could be exploited in organic semiconductors or optoelectronic devices. Research has shown that substitutions on the pyridine ring can systematically regulate the redox potentials of metal complexes, a key factor in catalysis and electronic materials. nih.gov Surprisingly, some brominated organic-inorganic hybrids have shown enhanced fluorescence, challenging the conventional wisdom of heavy-atom quenching and opening possibilities for emissive materials. acs.org
Functional Polymers: The this compound unit could serve as a monomer for the synthesis of novel conductive or functional polymers. researchgate.net The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Stille coupling), enabling polymerization. Nicotinamide itself has been used to create molecularly imprinted polymers for specific recognition tasks, suggesting that polymers incorporating this derivative could be designed for advanced sensing or separation applications. nih.gov
Coordination Chemistry and Catalysis: Pyridine-based ligands are ubiquitous in coordination chemistry. The this compound scaffold could be used to create novel ligands for metal catalysts. The electronic tuning provided by the substituents could influence the catalytic activity and selectivity of the metal center, leading to new catalysts for organic synthesis.
| Application Area | Key Molecular Property | Research Direction |
|---|---|---|
| Organic Electronics | Tunable electronic structure due to bromo- and methyl- groups. Potential for enhanced fluorescence. nih.govacs.org | Investigation as a component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. |
| Conductive/Functional Polymers | Reactive bromine handle for polymerization; specific binding properties of the nicotinamide headgroup. nih.govresearchgate.net | Synthesis of novel polymers via cross-coupling reactions for applications in chemical sensing or smart materials. |
| Coordination Materials | Ability to act as a ligand for transition metals. | Development of new metal-organic frameworks (MOFs) or molecular catalysts with tailored electronic and steric properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
